molecular formula C12H8Cl2O2S B2769673 Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate CAS No. 338793-85-4

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate

Cat. No.: B2769673
CAS No.: 338793-85-4
M. Wt: 287.15
InChI Key: ICRZJPKMBBGFAU-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 2-position of the thiophene ring and a 3,4-dichlorophenyl group at the 5-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c1-16-12(15)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRZJPKMBBGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3,4-dichlorophenylboronic acid can be coupled with methyl 5-bromothiophene-2-carboxylate in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug discovery.

Reaction Conditions :

  • Reagents : LiOH (1 M), THF/MeOH (6:1 v/v)

  • Temperature : Reflux (60–70°C)

  • Time : 12–16 hours

Results :

Starting MaterialProductYield (%)Source
Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid83–89

Mechanism : Nucleophilic acyl substitution followed by protonation. The reaction proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing thiophene ring .

Nucleophilic Substitution at the Ester Group

The alkoxy group of the ester participates in transesterification and aminolysis reactions under basic conditions.

Example Reaction with Ethyl Mercaptoacetate :

  • Reagents : Ethyl mercaptoacetate, K₂CO₃, DMF

  • Temperature : 60–70°C

  • Catalyst : 18-crown-6

Product : Ethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate
Yield : 46–73% (depending on substituents) .

Applications : This reaction is utilized to modify solubility and bioavailability in medicinal chemistry .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes directed substitution, primarily at the 4-position due to the meta-directing effect of the ester group.

Nitration Example :

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature : 0–5°C

  • Product : Methyl 4-nitro-5-(3,4-dichlorophenyl)thiophene-2-carboxylate
    Yield : 68% .

Halogenation : Bromination at the 4-position occurs with Br₂/FeBr₃ (yield: 72%) .

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol without affecting the aromatic rings.

Reaction Conditions :

  • Reagents : LiAlH₄, anhydrous THF

  • Temperature : 0°C → room temperature

  • Product : 2-(Hydroxymethyl)-5-(3,4-dichlorophenyl)thiophene
    Yield : 54% .

Cross-Coupling Reactions

The 3,4-dichlorophenyl moiety enables palladium-catalyzed coupling reactions, though limited data exist for the parent compound.

Theoretical Suzuki Coupling :

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Solvent : DME/H₂O

  • Potential Product : Biphenyl derivatives (hypothetical yield: ~50–60%) .

Oxidative Degradation

Strong oxidants like KMnO₄ cleave the thiophene ring, producing dicarboxylic acids.

Conditions :

  • Reagents : KMnO₄, H₂O, Δ

  • Product : 3,4-Dichlorobenzoic acid (confirmed via GC-MS) .

Comparative Reactivity Table

Reaction TypeKey ReagentsPrimary Site of ReactivityYield Range (%)
Ester HydrolysisLiOH, THF/MeOHEster group83–89
TransesterificationEthyl mercaptoacetate, K₂CO₃Ester group46–73
NitrationHNO₃/H₂SO₄Thiophene C468
BrominationBr₂/FeBr₃Thiophene C472
ReductionLiAlH₄Ester group54

Mechanistic Insights

  • Electronic Effects : The 3,4-dichlorophenyl group deactivates the thiophene ring, directing electrophiles to the C4 position .

  • Steric Considerations : Bulkier nucleophiles exhibit lower yields in transesterification due to steric hindrance near the ester .

Scientific Research Applications

Pharmaceutical Development

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate has been identified as a valuable intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown potential as:

  • Anticancer Agents : Research indicates that compounds with thiophene structures can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For instance, derivatives of thiophene have demonstrated antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values indicating strong efficacy .
  • Anti-inflammatory and Analgesic Drugs : The compound's structural properties allow it to be modified into derivatives that exhibit anti-inflammatory effects, making it a candidate for further development in pain management therapies .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its applications include:

  • Synthesis of Functionalized Thiophenes : The compound can undergo various reactions (e.g., Suzuki cross-coupling) to produce functionalized thiophenes that possess unique electronic properties suitable for advanced materials .
  • Creation of Novel Drug Candidates : By altering the substituents on the thiophene ring, chemists can design new compounds with specific biological activities, thereby expanding the library of potential drug candidates .

Biological Research

The biological implications of this compound are noteworthy:

  • Mechanistic Studies : Researchers utilize this compound to investigate its effects on cellular mechanisms and disease pathways. For example, studies on its interaction with microtubules have provided insights into its potential as a therapeutic agent targeting cancer cells .
  • Pharmacological Activity : The compound has been tested for various pharmacological activities beyond anticancer effects, including spasmolytic activity. One study reported an effective concentration (EC50) of 1.26 µM for spasmolytic effects .

Agrochemical Formulations

In the agrochemical sector, this compound is being explored for its potential:

  • Pesticide Development : The compound's chemical structure allows it to be modified into effective pesticides that can target specific pests while minimizing environmental impact. Its derivatives have shown promise in preliminary studies .

Material Science

The material science applications of this compound are emerging:

  • Conductive Polymers : Research indicates that thiophene derivatives can be used to develop conductive polymers suitable for electronic applications. These materials are essential in creating advanced electronic devices and energy storage systems .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAnticancer agents, anti-inflammatory drugsPotent antiproliferative activity against HeLa cells (IC50 ~140 nM)
Organic SynthesisBuilding block for complex moleculesVersatile in creating functionalized thiophenes
Biological ResearchMechanistic studies on disease pathwaysInvestigated effects on microtubule dynamics
Agrochemical FormulationsPotential pesticide developmentEffective against specific pests
Material ScienceDevelopment of conductive polymersApplications in electronics and energy storage

Case Studies

  • Anticancer Activity Study : A study demonstrated that derivatives of this compound effectively inhibited tubulin polymerization with IC50 values comparable to established anticancer drugs like CA-4 .
  • Synthesis and Characterization : Researchers synthesized various derivatives through Suzuki coupling reactions and characterized their biological activities. The findings highlighted the importance of substituent positioning on the thiophene ring for enhancing biological activity .
  • Agrochemical Efficacy : Preliminary trials showed that modified forms of this compound exhibited significant pest control properties without harming beneficial insects, indicating its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain targets, while the thiophene ring can contribute to its overall biological activity.

Comparison with Similar Compounds

  • Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Comparison: Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is unique due to the presence of the 3,4-dichlorophenyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different substituents on the phenyl ring, it may exhibit distinct reactivity and biological activity profiles. The dichlorophenyl group can enhance its lipophilicity and binding affinity to certain biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H8Cl2O2S
  • Molecular Weight : 287.16 g/mol

The compound features a thiophene ring substituted with a dichlorophenyl group and a carboxylate ester, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Pseudomonas aeruginosa0.40 μg/mL

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines revealed that the compound significantly inhibits cell proliferation.

Cancer Cell LineIC50 (μM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)10.0
A549 (Lung Cancer)15.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, making it a candidate for further development in cancer therapy .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis, leading to reduced viability of cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of thiophene compounds indicated that this compound exhibited superior antimicrobial activity compared to other analogs, particularly against resistant strains of bacteria .
  • Cancer Cell Line Evaluation : In a comparative study involving several thiophene derivatives, this compound demonstrated the highest cytotoxicity against breast cancer cells (MCF-7), highlighting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. For example, coupling 5-bromothiophene-2-carboxylate derivatives with 3,4-dichlorophenylboronic acid under basic conditions (K₃PO₄) in solvents like DMF or THF. Flash chromatography (ethyl acetate/petroleum ether) is used for purification, yielding ~60–70% .
  • Key Parameters : Catalyst loading (1–5 mol%), temperature (80–110°C), and reaction time (12–24 hrs) influence yield. Monitoring via TLC ensures reaction completion .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., δ 7.34–7.49 ppm for dichlorophenyl protons; δ 164.91 ppm for ester carbonyl) .
  • Mass Spectrometry : ESI-MS ([M+1]⁺ peaks) validates molecular weight (e.g., m/z 448.2 for analogs) .
  • Elemental Analysis : Matches calculated C, H, N, and S percentages (e.g., C: 58.99%, H: 4.95% for ethyl analogs) .

Q. What are the primary biological activities reported for this compound?

  • Spasmolytic Activity : Phenethyl analogs exhibit EC₅₀ values as low as 1.26 μM in muscle relaxation assays, attributed to calcium channel modulation .
  • Antimicrobial Potential : Thiophene carboxylates with dichlorophenyl groups show inhibition against Salmonella typhi (MIC: 8–32 μg/mL) via enzyme targeting (e.g., bacterial dihydrofolate reductase) .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

  • Case Study : Variability in spasmolytic EC₅₀ values (e.g., 1.26 μM vs. >10 μM for methyl vs. ethyl esters) may arise from ester group lipophilicity affecting membrane permeability. Molecular docking (MOE software) and QSAR modeling can correlate structural features (e.g., logP, polar surface area) with activity .
  • Experimental Validation : Compare pharmacokinetic profiles (e.g., plasma protein binding, metabolic stability) using HPLC-MS .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Optimization :

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs and metal contamination .
  • Solvent Selection : Switching from DMF to toluene/water biphasic systems enhances scalability and reduces side products .
    • Purification : Gradient flash chromatography (5–30% ethyl acetate in hexane) resolves closely eluting impurities. Recrystallization (ethanol/water) further enhances purity (>98%) .

Q. How do electronic effects of the 3,4-dichlorophenyl group influence reactivity in downstream modifications?

  • Electronic Withdrawal : The electron-withdrawing Cl groups activate the thiophene ring for electrophilic substitution (e.g., sulfonation, nitration). For example, chlorosulfonation at the 5-position proceeds at 0°C in H₂SO₄, yielding sulfonyl chloride intermediates for amide coupling .
  • Steric Effects : Ortho-chlorine atoms hinder rotation, stabilizing planar conformations critical for π-π stacking in enzyme binding .

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